molecular formula C10H13Cl2N B3058607 Benzenemethanamine, 3,4-dichloro-N-propyl- CAS No. 90390-20-8

Benzenemethanamine, 3,4-dichloro-N-propyl-

Cat. No.: B3058607
CAS No.: 90390-20-8
M. Wt: 218.12 g/mol
InChI Key: HFUMKYDRGJLTFH-UHFFFAOYSA-N
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Description

. It contains a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a propylamine group attached to the benzylic carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3,4-dichloro-N-propyl- typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane. The reaction conditions for Friedel-Crafts acylation include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride. The Clemmensen reduction requires zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3,4-dichloro-N-propyl- may involve large-scale Friedel-Crafts acylation and reduction processes, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3,4-dichloro-N-propyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted benzenes, amides, nitriles, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenemethanamine, 3,4-dichloro-N-propyl- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3,4-dichloro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The benzene ring and chlorine substituents play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 3,4-dichloro-N-methyl-: Similar structure but with a methyl group instead of a propyl group.

    Benzenemethanamine, 3,4-dichloro-N-ethyl-: Similar structure but with an ethyl group instead of a propyl group.

    Benzenemethanamine, 3,4-dichloro-N-butyl-: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

Benzenemethanamine, 3,4-dichloro-N-propyl- is unique due to its specific substitution pattern and the presence of the propylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUMKYDRGJLTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920409
Record name N-[(3,4-Dichlorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-20-8
Record name Benzenemethanamine, 3,4-dichloro-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3,4-Dichlorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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